5-(3,4-Dichlorophenyl)-2-(4-ethylsulfonylphenyl)-3,4-dihydropyrazole
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Overview
Description
5-(3,4-Dichlorophenyl)-2-(4-ethylsulfonylphenyl)-3,4-dihydropyrazole is a synthetic organic compound that belongs to the class of dihydropyrazoles This compound is characterized by the presence of dichlorophenyl and ethylsulfonylphenyl groups attached to a dihydropyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenyl)-2-(4-ethylsulfonylphenyl)-3,4-dihydropyrazole typically involves the following steps:
Formation of the Dihydropyrazole Ring: The dihydropyrazole ring can be synthesized through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3,4-dichlorobenzene as a starting material.
Attachment of the Ethylsulfonylphenyl Group: The ethylsulfonylphenyl group can be attached through a sulfonation reaction followed by alkylation using ethylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorophenyl)-2-(4-ethylsulfonylphenyl)-3,4-dihydropyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives with altered substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the dihydropyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonating agents are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-(3,4-Dichlorophenyl)-2-(4-ethylsulfonylphenyl)-3,4-dihydropyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorophenyl)-2-(4-ethylsulfonylphenyl)-3,4-dihydropyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-Dichlorophenyl)-2-phenyl-3,4-dihydropyrazole
- 5-(3,4-Dichlorophenyl)-2-(4-methylsulfonylphenyl)-3,4-dihydropyrazole
- 5-(3,4-Dichlorophenyl)-2-(4-chlorophenyl)-3,4-dihydropyrazole
Uniqueness
5-(3,4-Dichlorophenyl)-2-(4-ethylsulfonylphenyl)-3,4-dihydropyrazole is unique due to the presence of both dichlorophenyl and ethylsulfonylphenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-2-(4-ethylsulfonylphenyl)-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2S/c1-2-24(22,23)14-6-4-13(5-7-14)21-10-9-17(20-21)12-3-8-15(18)16(19)11-12/h3-8,11H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJKDXICSNKBIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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